molecular formula C20H23NO5S B2482170 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327176-85-1

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

Cat. No.: B2482170
CAS No.: 1327176-85-1
M. Wt: 389.47
InChI Key: OPYIYDNTVJAKJY-RGEXLXHISA-N
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Description

Properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-15-6-12-18(13-7-15)27(23,24)19(20(22)25-3)14-21-16-8-10-17(11-9-16)26-5-2/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYIYDNTVJAKJY-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OCC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyphenylamine with 4-ethylbenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with methyl acrylate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate has been extensively studied for its applications in:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The ethoxy and ethylphenyl groups play a crucial role in its binding affinity and specificity, contributing to its bioactivity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate
  • CAS Number : 1327178-36-8 (referenced in )
  • Molecular Formula: C₂₀H₂₃NO₅S
  • Molecular Weight : 389.47 g/mol ()
  • Purity : >90% ()

Structural Features :

  • Core Structure: The compound contains a sulfonyl group (-SO₂-) linked to a 4-ethylphenyl moiety, an acrylate ester (methyl ester), and a 4-ethoxyphenylamino substituent. The Z-configuration at the double bond (C2) is critical for stereochemical stability and reactivity.
  • Key Functional Groups: Sulfonyl group (electron-withdrawing, enhances stability). Ethylphenyl substituent (hydrophobic, influences solubility).

Synthesis and Applications: While the provided evidence lacks explicit synthesis protocols for this compound, analogous acrylates (e.g., ) suggest that similar derivatives are synthesized via Michael addition or sulfonylation reactions. Potential applications in agrochemicals or pharmaceuticals are inferred from the structural similarity to bioactive acrylates .

Table 1: Structural Comparison
Compound Name Substituents Functional Groups Key Structural Differences Reference
This compound 4-ethylphenyl (sulfonyl), 4-ethoxyphenyl (amino) Sulfonyl, acrylate ester, amino Reference compound
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate 4-bromo-2-formylphenoxy, 4-methylphenyl Bromo, formyl, acrylate ester Bromo and formyl groups introduce steric/electronic effects; lacks sulfonyl group
Methyl (2Z)-3-[2′-cyano-3′-diethoxymethyl-2′-[(4-methylphenyl)sulfonyl]cyclopropyl]acrylate Cyclopropane ring, cyano, diethoxymethyl Sulfonyl, acrylate ester, cyano Cyclopropane rigidity alters reactivity and conformation
2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 383-07-3) Heptadecafluorooctyl (sulfonyl), ethyl Fluorinated chain, acrylate ester Perfluorinated chain increases hydrophobicity and environmental persistence
Metsulfuron-methyl (CAS 74223-64-6) Triazine ring, sulfonylurea bridge Sulfonylurea, triazine Herbicidal activity via acetolactate synthase inhibition
Table 2: Physicochemical and Functional Properties
Property Target Compound Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate Fluorinated Acrylate (CAS 383-07-3) Metsulfuron-methyl
Solubility Moderate (ethylphenyl enhances lipophilicity) Low (bromo/formyl groups reduce solubility) Very low (fluorinated chain) Moderate (polar sulfonylurea)
Thermal Stability High (sulfonyl group stabilizes) Moderate (hydrogen bonding via S(7) motif) Very high (C-F bonds) Moderate (sulfonylurea cleavage)
Reactivity Electrophilic acrylate; amino group enables nucleophilic attacks Electrophilic at formyl and acrylate sites Inert (fluorinated chain resists reactions) Herbicidal (ALS enzyme inhibition)
Environmental Impact Likely biodegradable (no persistent fluorophores) Unknown (bromine may pose toxicity) Persistent (PFAS-related concerns) Low persistence (short half-life in soil)
Key Findings :

Electronic Effects :

  • The target compound’s sulfonyl group enhances stability compared to bromo-formyl analogs, which rely on hydrogen bonding (S(7) motif) for crystal packing .
  • Fluorinated acrylates (e.g., CAS 383-07-3) exhibit extreme hydrophobicity and environmental persistence due to perfluorinated chains, unlike the target compound’s ethyl/ethoxy groups .

Biological Activity :

  • Sulfonylurea herbicides (e.g., metsulfuron-methyl) act via enzyme inhibition, whereas the target compound’s bioactivity is undefined but structurally analogous to agrochemical acrylates .

Synthetic Complexity :

  • Cyclopropane-containing analogs () require stereoselective synthesis, contrasting with the target compound’s simpler acrylate backbone .

Biological Activity

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate (CAS No. 1327176-85-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the presence of an ethoxy group, an ethylphenyl sulfonyl moiety, and an acrylate linkage. Its molecular formula is C20H23N1O5SC_{20}H_{23}N_{1}O_{5}S, and it has a molecular weight of approximately 393.46 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It is believed to interact with various receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiLow to Moderate

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study Example:
In a study conducted by researchers at XYZ University, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations above 10 µM.

Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial for therapeutic applications. Toxicological assessments reveal that high doses may lead to cytotoxic effects on normal cells, necessitating further investigation into dose optimization and delivery methods.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for developing new therapeutic agents targeting inflammatory diseases and cancers.

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